Benzyltropine hcl
Description
Evolution of Synthetic Tropane (B1204802) Derivatives in Chemical Research
The study of tropane alkaloids, naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane (nortropane) ring system, has a long history. rsc.orgresearchgate.net These natural products, including well-known compounds like atropine (B194438) and cocaine, have served as foundational models for the development of synthetic derivatives. nih.gov The quest for compounds with more selective actions and different properties has driven the evolution of synthetic tropane derivatives. nih.gov This field of research has explored modifications to the tropane skeleton to understand structure-activity relationships. nih.gov The synthesis of tropinone (B130398), a key intermediate, by Sir Robert Robinson in 1917 was a landmark achievement that paved the way for the creation of a wide array of synthetic tropane derivatives. rsc.orgbris.ac.uk These synthetic explorations have led to compounds with diverse applications in research, including their use as mydriatics, antiemetics, and anesthetics. nih.gov
Chemical Classification within Anticholinergic Agents
Benzyltropine hydrochloride is classified as an anticholinergic agent. smolecule.comsimplenursing.com Anticholinergics are substances that block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors in the central and peripheral nervous systems. wikipedia.orgrxlist.com This class of compounds is broadly divided into two categories: antimuscarinic agents, which act on muscarinic acetylcholine receptors, and antinicotinic agents, which act on nicotinic acetylcholine receptors. wikipedia.orgnih.gov Benzyltropine is specifically categorized as a muscarinic receptor antagonist. picmonic.comnih.gov By competitively inhibiting the binding of acetylcholine to muscarinic receptors, it modulates the signaling of the parasympathetic nervous system. wikipedia.orgnih.gov
Structural Resemblance to Key Reference Compounds
The chemical structure of Benzyltropine hydrochloride shares features with several key reference compounds, which has been a significant point of interest in its research. It is a synthetic compound that combines structural elements of both atropine and diphenhydramine. nih.govpatsnap.com Its tropane ring is structurally similar to that found in cocaine. nih.govnih.gov This structural similarity to cocaine has led to extensive research into its interaction with the dopamine (B1211576) transporter (DAT). nih.govnih.gov However, despite this resemblance, Benzyltropine and its analogues exhibit a distinct pharmacological profile from cocaine. nih.gov The diphenylmethoxy moiety of Benzyltropine is a key feature that differentiates its binding properties from cocaine-like compounds. nih.gov Furthermore, its structural relationship to atropine underpins its anticholinergic activity. nih.govdrugbank.com
| Compound | Dopamine Transporter (DAT) | Histamine (B1213489) H1 Receptor | Muscarinic M1 Receptor |
|---|---|---|---|
| Benzyltropine (BZT) | 8.5 - 6370 | 16 - 37,600 | Moderate to High Affinity |
| Cocaine | High Affinity | - | - |
Data derived from studies on Benzyltropine analogues and their binding affinities. The ranges reflect variations found across different analogues and experimental conditions. nih.gov
Historical Context of Benzyltropine Hydrochloride within Chemical Synthesis and Receptor Studies
The development of Benzyltropine hydrochloride is rooted in the broader history of tropane alkaloid chemistry. Following the elucidation of the tropane ring structure in the early 20th century, chemists began to synthesize new derivatives to explore their potential. rsc.orgresearchgate.net The synthesis of Benzyltropine typically involves the condensation of a tropine (B42219) derivative with diphenylmethanol (B121723) or a similar compound. smolecule.com One synthetic route involves the bromination of diphenylmethane (B89790) to form bromodiphenylmethane, which is then condensed with tropine. gpatindia.com
In the realm of receptor studies, Benzyltropine has been investigated for its interaction with multiple targets. It is a potent inhibitor of the dopamine transporter, which has been a primary focus of research. nih.govnih.gov Additionally, its affinity for muscarinic M1 and histamine H1 receptors has been well-documented. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted on Benzyltropine analogues to identify compounds with selectivity for the dopamine transporter over muscarinic receptors. nih.gov These studies have provided valuable insights into the molecular features that govern the binding and activity of this class of compounds at various receptors and transporters. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23ClNO+ |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
8-benzyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C15H22NO.ClH/c1-16(11-12-5-3-2-4-6-12)13-7-8-14(16)10-15(17)9-13;/h2-6,13-15,17H,7-11H2,1H3;1H/q+1; |
InChI Key |
RJSBZWOWLKKJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzyltropine Hydrochloride
Primary Synthetic Routes to the Benzyltropine Core
The formation of the benzyltropine core primarily relies on two main strategies: the alkylation of a tropine (B42219) derivative with a diphenylmethyl-containing precursor and, to a lesser extent, condensation reactions.
Condensation Reactions Utilizing Tropine Derivatives
While less common in industrial synthesis, condensation reactions represent a potential pathway to the benzyltropine core. This approach would theoretically involve the reaction of a tropine derivative, such as tropinone (B130398), with a benzaldehyde derivative, followed by reduction steps to form the ether linkage and the tropine alcohol. However, specific and widely adopted protocols for this direct condensation route to form the benzyltropine core are not extensively documented in scientific literature.
Alkylation Strategies with Diphenylmethanol (B121723) or Related Precursors
The most prevalent and well-documented method for synthesizing the benzyltropine core is through an alkylation reaction, which can be classified as a Williamson ether synthesis. This strategy involves the formation of an ether linkage between the hydroxyl group of tropine and a diphenylmethyl group.
One established method involves the reaction of tropine with a diphenylmethyl halide, such as bromodiphenylmethane. The synthesis of bromodiphenylmethane is typically achieved through the bromination of diphenylmethane (B89790). This intermediate then reacts with tropine to form the benzyltropine free base. This reaction is a classic example of a nucleophilic substitution where the oxygen of the tropine hydroxyl group acts as the nucleophile, displacing the bromide from the diphenylmethyl group.
An alternative, though less detailed in readily available literature, would involve the direct reaction of tropine with diphenylmethanol under acidic conditions to facilitate the formation of the ether bond via dehydration.
A notable synthetic approach involves the reaction of diphenyldiazomethane with tropine to yield benztropine (B127874), which is often isolated as the mesylate salt.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Tropine | Bromodiphenylmethane | Benzyltropine | Williamson Ether Synthesis (Alkylation) |
| Tropine | Diphenyldiazomethane | Benzyltropine | Alkylation |
Hydrochloride Salt Formation from Free Base Synthesis
Once the benzyltropine free base is synthesized and purified, it is converted to its hydrochloride salt to enhance its stability and solubility. This is a standard acid-base reaction where the basic tertiary amine of the tropane (B1204802) ring reacts with hydrochloric acid.
The general procedure involves dissolving the benzyltropine free base in a suitable organic solvent, such as diethyl ether or dichloromethane. A solution of hydrogen chloride, either as a gas dissolved in an organic solvent or as an aqueous solution, is then added to the solution of the free base. The addition of HCl protonates the nitrogen atom of the tropane moiety, leading to the precipitation of benzyltropine hydrochloride. The resulting crystalline solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. The choice of solvent is crucial to ensure good recovery of the salt and effective removal of impurities.
Optimization of Synthetic Efficiency and Purity
Reaction Conditions: The yield of the alkylation step can be optimized by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. The choice of base in the Williamson ether synthesis is also critical to deprotonate the tropine hydroxyl group effectively without causing side reactions.
Purification of the Free Base: Before salt formation, the crude benzyltropine free base is often purified to remove unreacted starting materials and byproducts. Common purification techniques include column chromatography and recrystallization. Recrystallization involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
Crystallization of the Hydrochloride Salt: The purity of the final product is significantly influenced by the crystallization process of the hydrochloride salt. The selection of an appropriate solvent system is paramount for obtaining well-defined crystals and for the effective exclusion of impurities. The rate of cooling and agitation can also impact crystal size and purity. Washing the filtered salt with a suitable solvent helps to remove any remaining soluble impurities.
Novel Synthetic Approaches and Derivatization Strategies
Research into the synthesis of benzyltropine and its analogues continues to explore more efficient and versatile methods.
A significant advancement in this area is the development of combinatorial synthesis approaches to create libraries of benztropine analogues. One such method utilizes a radical azidonation of a protected 3-benzyloxy-8-azabicyclo[3.2.1]octane derivative as a key step. The resulting azide intermediate can then be reacted with various Grignard reagents to introduce diversity at the diphenylmethyl position. This is followed by deprotection and N-alkylation to yield a range of benztropine analogues. This strategy allows for the rapid generation of numerous derivatives for structure-activity relationship studies.
Exploration of Alternative Precursors for Tropane Skeleton Formation
The tropane skeleton is the fundamental building block of benzyltropine. While tropine, derived from natural sources or through established synthetic routes, is the conventional precursor, research has also focused on novel methods for constructing the 8-azabicyclo[3.2.1]octane core from different starting materials.
Development of Stereoselective Synthetic Pathways
The benzyltropine molecule contains a tropane ring system, which is a bicyclic amine characterized by specific stereochemistry. The development of stereoselective synthetic pathways is crucial for producing enantiomerically pure forms of benzyltropine, which may exhibit different pharmacological properties. While specific literature detailing the stereoselective synthesis of benzyltropine hydrochloride is not extensively available, the principles can be inferred from the synthesis of other tropane alkaloids and related chiral compounds.
Stereoselective synthesis aims to control the formation of stereoisomers. In the context of benzyltropine, this would involve controlling the stereochemistry at the C-3 position of the tropane ring where the benzyloxy group is attached. General strategies for achieving stereoselectivity in the synthesis of tropane alkaloids include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For benzyltropine, this could involve starting with a chiral precursor that already contains the desired stereochemistry of the tropane ring.
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. For instance, asymmetric hydrogenation or asymmetric alkylation reactions could be employed in the synthesis of a key chiral intermediate.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
A common method for achieving enantiomeric purity is through chiral resolution . This process involves the separation of a racemic mixture into its individual enantiomers. A widely used technique is the formation of diastereomeric salts. By reacting a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers. wikipedia.orgpharmtech.com
The following table outlines common chiral resolving agents that could be applicable for the resolution of a chiral intermediate in the synthesis of benzyltropine:
| Resolving Agent Class | Examples | Applicable Functional Group in Substrate |
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid | Basic amines |
| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (-)-Strychnine | Carboxylic acids |
In the context of benzyltropine synthesis, if a racemic intermediate with a suitable functional group (e.g., an amine or a carboxylic acid) is formed, it could be resolved using an appropriate chiral resolving agent to obtain the desired enantiomer for the final steps of the synthesis.
Scale-Up Considerations in Chemical Synthesis Research
The transition of a chemical synthesis from a laboratory scale to an industrial scale, known as scale-up, presents numerous challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of benzyltropine hydrochloride, several key factors would need careful consideration.
A general synthetic route to benztropine involves the reaction of bromodiphenylmethane with tropine. researchgate.netnih.gov Another described method is the reaction of diphenyldiazomethane with tropine. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.
Key Scale-Up Considerations:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal reaction time, temperature, and concentration of reactants. The heat generated or absorbed during the reaction (reaction enthalpy) must be managed to maintain a stable and safe process. Inadequate heat removal on a large scale can lead to thermal runaway reactions.
Mass and Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, which can limit the efficiency of heat and mass transfer. This can affect reaction rates, selectivity, and product purity. Agitation and reactor design become critical to ensure proper mixing and temperature control.
Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, product isolation, and environmental impact. On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.
Process Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks, such as flammable solvents, corrosive reagents (like hydrochloric acid), and exothermic reactions.
Product Isolation and Purification: The method of product isolation (e.g., crystallization, distillation, extraction) must be scalable and efficient. The purification technique needs to consistently produce benzyltropine hydrochloride of the required purity. Crystallization is often a preferred method for purification on a large scale as it can be highly selective.
Waste Management: Large-scale production generates significant amounts of waste. Developing a sustainable waste management plan, including the treatment and disposal of byproducts and spent reagents, is a critical consideration.
Continuous Flow Chemistry: For certain reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Continuous reactors have a much higher surface-area-to-volume ratio, allowing for better heat and mass transfer. This can be particularly beneficial for highly exothermic or hazardous reactions.
The following table summarizes some of the potential challenges and mitigation strategies for the scale-up of benzyltropine hydrochloride synthesis:
| Challenge | Potential Mitigation Strategies |
| Exothermic Reaction Control | Use of jacketed reactors with efficient cooling systems, controlled addition of reagents, use of a solvent with a suitable boiling point to act as a heat sink. |
| Inefficient Mixing | Optimization of agitator design and speed, use of baffles in the reactor, consideration of continuous flow reactors. |
| Product Purity and Polymorphism | Careful control of crystallization conditions (solvent, temperature, cooling rate), seeding, and post-crystallization processing. |
| Handling of Corrosive HCl | Use of corrosion-resistant materials for reactors and transfer lines (e.g., glass-lined steel), implementation of appropriate personal protective equipment and safety protocols. |
| Solvent Loss and Environmental Impact | Implementation of solvent recovery systems (e.g., distillation), selection of greener solvents where possible. |
Structure Activity Relationship Sar Studies of Benzyltropine Hydrochloride and Its Analogues
Systematic Structural Modifications and Their Impact on Receptor Binding
The benzyltropine molecule offers several sites for chemical modification, including the two aromatic rings of the benzhydryl ether moiety and the nitrogen atom of the tropane (B1204802) ring. Researchers have systematically introduced a variety of substituents at these positions to probe the steric and electronic factors that govern receptor recognition and binding affinity.
Analysis of Substituents on the Aromatic Rings
Modifications to the two phenyl rings of the benzhydryl ether group have a significant impact on the binding affinity of benzyltropine analogues at the dopamine (B1211576) transporter. Generally, smaller substituents on the aromatic rings are well-tolerated for DAT binding. nih.govnih.gov The position of the substituent also plays a crucial role. For instance, the introduction of fluorine atoms at the 4- and 4'-positions of the phenyl rings can enhance DAT affinity.
The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also influence receptor interaction. While a comprehensive dataset for a wide range of electronic substitutions on benzyltropine analogues is not extensively available in the public domain, general principles of medicinal chemistry suggest that these modifications can alter the electrostatic potential of the molecule, thereby affecting its interaction with the amino acid residues in the receptor's binding pocket.
Investigation of Alterations at the Tropane Ring N-Position
The nitrogen atom of the tropane ring is a key site for structural modification, and alterations at this position have been shown to significantly modulate the receptor binding profile of benzyltropine analogues. The parent compound, benzyltropine, possesses a methyl group at the N-8 position. Replacing this methyl group with other substituents has profound effects on the compound's affinity for both the dopamine transporter and muscarinic M1 receptors.
Studies have shown that a variety of N-substituents can be accommodated by the dopamine transporter, with many N-substituted analogues retaining high affinity. researchgate.net In contrast, muscarinic M1 receptor affinity is highly sensitive to the nature of the N-substituent. A general trend observed is that increasing the steric bulk of the substituent at the nitrogen position leads to a significant reduction in muscarinic receptor binding affinity. nih.gov This has been a key strategy in developing benzyltropine analogues with increased selectivity for the dopamine transporter over muscarinic receptors. For example, replacing the N-methyl group with larger alkyl or functionalized groups can decrease M1 affinity by several orders of magnitude while maintaining potent DAT binding.
Effects of Steric and Electronic Factors on Molecular Interactions
The interaction of benzyltropine analogues with their receptor targets is governed by a combination of steric and electronic factors. The size and shape of the molecule (steric factors) determine how well it fits into the binding pocket of the receptor, while the distribution of electron density within the molecule (electronic factors) influences the strength and nature of the intermolecular interactions, such as hydrogen bonds and electrostatic interactions.
As discussed, steric bulk at the N-position of the tropane ring is a critical determinant of muscarinic M1 receptor affinity. Larger substituents are thought to cause steric hindrance, preventing the optimal orientation of the ligand within the M1 receptor's binding site. nih.gov For the dopamine transporter, the binding site appears to be more accommodating to larger N-substituents.
The electronic nature of substituents on the aromatic rings can influence binding affinity by modulating the molecule's polarity and ability to engage in specific interactions. Electron-withdrawing groups, such as halogens, can alter the charge distribution on the phenyl rings, potentially leading to more favorable interactions with complementary residues in the DAT binding site. Conversely, electron-donating groups could also enhance affinity depending on the specific electronic requirements of the receptor pocket. A detailed quantitative analysis of these electronic effects often requires computational modeling in conjunction with experimental binding data.
Comparative SAR Analysis across Different Receptor Targets
A key goal of SAR studies on benzyltropine analogues has been to understand and improve their selectivity for specific receptor targets. By comparing the binding affinities of a series of modified compounds at both the dopamine transporter and muscarinic M1 receptors, researchers can identify structural features that confer selectivity.
Dopamine Transporter (DAT) Binding Affinities
Benzyltropine and its analogues are known to bind with moderate to high affinity to the dopamine transporter, inhibiting the reuptake of dopamine. nih.govnih.gov SAR studies have demonstrated that the benzhydryl ether moiety is crucial for this activity. As previously noted, substitutions on the aromatic rings and the tropane nitrogen can modulate this affinity. The following table presents the DAT binding affinities (Ki values) for a selection of N-substituted 4',4''-difluorobenzyltropine analogues.
| Compound | N-Substituent | DAT Ki (nM) |
|---|---|---|
| AHN 1-055 | -CH3 | 11.6 |
| Analogue 1 | -H | 108 |
| Analogue 2 | -CH2CH=CH2 (Allyl) | 20.3 |
| Analogue 3 | -CH2CH2CH3 (n-Propyl) | 11.0 |
| Analogue 4 | -CH2CH(CH3)2 (Isobutyl) | 23.0 |
Data sourced from scientific literature.
Muscarinic Acetylcholine (B1216132) Receptor Binding Affinities (M1 Subtype Focus)
In addition to their affinity for the DAT, many benzyltropine analogues also bind to muscarinic acetylcholine receptors, particularly the M1 subtype. nih.gov This activity is largely attributed to the tropane alkaloid scaffold, which is a common feature in many muscarinic antagonists. As highlighted earlier, SAR studies have revealed that the N-substituent on the tropane ring is a major determinant of M1 receptor affinity. The following table illustrates the impact of N-substitution on the M1 binding affinity of 4',4''-difluorobenzyltropine analogues, demonstrating a clear trend of decreasing affinity with increasing substituent size.
| Compound | N-Substituent | M1 Ki (nM) |
|---|---|---|
| AHN 1-055 | -CH3 | 12.0 |
| Analogue 1 | -H | 177 |
| Analogue 2 | -CH2CH=CH2 (Allyl) | 416 |
| Analogue 3 | -CH2CH2CH3 (n-Propyl) | 1030 |
| Analogue 4 | -CH2CH(CH3)2 (Isobutyl) | 960 |
Data sourced from scientific literature.
Histamine (B1213489) H1 Receptor Binding Affinities
Benzyltropine (BZT) and its analogues exhibit a wide spectrum of binding affinities for the histamine H1 receptor. nih.govnih.gov Radioligand binding assays, utilizing [³H]mepyramine in rat brain preparations, have demonstrated that these compounds possess Ki values for the H1 receptor ranging from 16 nM to 37,600 nM. nih.govnih.gov This broad range indicates that structural modifications to the benzyltropine scaffold significantly influence its interaction with the histamine H1 receptor.
The affinity of benzyltropine analogues for the H1 receptor does not appear to correlate with their affinity for the dopamine transporter (DAT), suggesting that the structural requirements for binding to these two receptor sites are distinct. nih.gov This lack of correlation underscores the potential for developing analogues with selective affinity for either the H1 receptor or the DAT. nih.gov For instance, substitutions at the 2- and N-positions of the tropane ring are generally preferred for DAT binding, whereas these modifications seem to interfere with optimal binding at the histamine H1 receptor, potentially by overlapping with essential regions of the receptor. nih.gov Conversely, while smaller substituents on the diphenylmethoxy group's aromatic rings are generally well-tolerated for both receptors, substitution on only one of the aromatic rings is preferable for H1 receptor affinity. nih.gov
| Compound Class | Binding Affinity Range (Ki) | Receptor Target |
|---|---|---|
| Benzyltropine Analogues | 16 nM - 37,600 nM | Histamine H1 Receptor |
| Benzyltropine Analogues | 8.5 nM - 6,370 nM | Dopamine Transporter (DAT) |
Development of Pharmacophore Models for Receptor Selectivity
To understand the structural determinants of receptor selectivity, pharmacophore models have been developed. A stereoselective histamine H1-antagonist pharmacophore model was created using a five-point superimposition of classical H1 antagonists, with cyproheptadine (B85728) serving as the template. nih.govnih.gov Classical histamine H1 receptor antagonists typically feature two aromatic or hydrophobic rings and a side chain with a nitrogen atom capable of cationic interactions. nih.gov The selectivity of these compounds is often governed by specific structural or conformational preferences. nih.gov
This developed pharmacophore was then used as a tool to compare the structural and conformational requirements for benzyltropine analogues to bind to the H1 receptor. nih.gov By superimposing various BZT analogues onto this model, researchers can analyze how different structural modifications align with the key features of the H1 antagonist pharmacophore. This comparative analysis helps to rationalize the observed binding affinities and provides a framework for designing new analogues with improved selectivity. nih.govnih.gov The use of such models is a crucial ligand-based approach in drug discovery, helping to identify the key steric and electronic features necessary for optimal interaction with a biological target. dovepress.comnih.gov
Computational Approaches in SAR Elucidation
Molecular modeling plays a pivotal role in elucidating the structure-activity relationships of benzyltropine analogues by providing insights into their binding modes at the molecular level. nih.gov While detailed models often focus on the dopamine transporter (DAT), the principles and techniques are applied to understand interactions with the histamine H1 receptor as well. nih.govnih.gov These computational methods help to characterize the binding site and understand the structural requirements for ligand affinity and selectivity. nih.gov
For the histamine H1 receptor, modeling studies informed by SAR data suggest that specific substitutions on the benzyltropine scaffold have different effects on binding. For example, substituents at the 2- and N-positions of the tropane ring, which are favorable for DAT binding, appear to clash with or overlap essential regions within the histamine H1 receptor binding site. nih.gov This suggests a different topology or set of key interaction points in the H1 receptor pocket compared to the DAT. Furthermore, modeling can help visualize why substitution on only one of the aromatic rings of the diphenylmethoxy group is preferred for H1 receptor affinity, potentially due to the specific shape and hydrophobic subpockets of the receptor binding site. nih.gov These computational models, often built based on the structures of homologous proteins, are critical for interpreting experimental data and guiding further research. nih.gov
The insights gained from SAR studies and computational modeling provide a foundation for structure-based drug design, aiming to create novel benzyltropine analogues with desired pharmacological profiles. nih.gov The goal is to systematically modify the chemical structure to enhance affinity for the target receptor while minimizing off-target effects. nih.gov
Key design principles derived from studies on benzyltropine analogues include:
Aromatic Ring Substitution: To enhance histamine H1 receptor affinity, medicinal chemists should prioritize substitutions on only one of the two aromatic rings of the diphenylmethoxy moiety. Smaller substituents are generally better tolerated. nih.gov
Tropane Ring Modification: Modifications at the 2- and N-positions of the tropane ring should be approached with caution when targeting the H1 receptor, as these positions appear to be critical for DAT interaction but detrimental to H1 receptor binding. nih.gov Designing compounds with minimal bulk at these positions may favor H1 selectivity over DAT.
By applying these principles, researchers can rationally design new compounds and predict their potential for binding affinity and selectivity, thereby streamlining the drug discovery process. nih.gov Molecular models of the histamine H1 receptor provide a valuable platform for virtually screening new designs and prioritizing candidates for synthesis and biological testing. nih.gov
Receptor Binding and Pharmacological Mechanisms of Benzyltropine Hydrochloride
Detailed Mechanism of Action at Muscarinic Acetylcholine (B1216132) Receptors
Benzyltropine hydrochloride functions as a potent antagonist at muscarinic acetylcholine receptors, a key aspect of its therapeutic effects. nih.gov This antagonism is central to its modulation of cholinergic activity within the central nervous system.
By competitively blocking muscarinic receptors, benzyltropine hydrochloride effectively reduces the physiological effects of acetylcholine in the central nervous system. nih.gov In conditions characterized by an imbalance between dopaminergic and cholinergic signaling, such as Parkinsonism, the overactivity of acetylcholine is a key pathological feature. drugbank.com Benzyltropine's antagonism of acetylcholine activity helps to correct this imbalance. drugbank.com This modulation of central cholinergic activity is a primary contributor to its therapeutic applications in movement disorders. nih.gov
Table 1: Binding Affinity of Benzyltropine at Muscarinic Acetylcholine Receptors
| Receptor Subtype | Binding Affinity (Ki/IC50) | Species/Tissue |
| M1 | 0.59 nM (Ki) | Rat brain membranes |
| M3 | 20 nM (IC50) | Human recombinant (in CHO-K1 cells) |
Inhibition of Dopamine (B1211576) Transporter Activity
In addition to its anticholinergic properties, benzyltropine hydrochloride is a potent inhibitor of the dopamine transporter (DAT). drugbank.com This action directly influences dopaminergic signaling pathways.
The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. drugbank.com Benzyltropine binds to the DAT and inhibits this reuptake process. drugbank.com This inhibition leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission. drugbank.com Analogues of benzyltropine are recognized as potent inhibitors of the dopamine transporter.
The inhibition of dopamine reuptake by benzyltropine results in a dose-dependent increase of dopamine in the nerve terminals of the dopaminergic system. drugbank.com This elevation of extracellular dopamine levels can produce significant effects on motor control and other dopamine-mediated functions. The binding site for benzyltropine on the dopamine transporter has been found to overlap with that of dopamine itself, indicating a competitive mechanism of action at the transporter level.
Table 2: Benzyltropine Activity at the Dopamine Transporter
| Parameter | Value |
| Binding Affinity (Ki) | 237 nM |
| Dopamine Reuptake Inhibition (Ki) | 130 nM |
Antihistaminic Activity at Histamine (B1213489) H1 Receptors
Benzyltropine hydrochloride also possesses significant antihistaminic properties, primarily through its interaction with histamine H1 receptors. drugbank.com
In Vitro Assays for Receptor Binding Kinetics and Thermodynamics
Radioligand Binding Studies
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor or transporter. creative-bioarray.com These assays utilize a radioactively labeled ligand (a molecule with known high affinity for the target) to quantify the binding of an unlabeled compound, such as benzyltropine. The general principle involves incubating the receptor source (e.g., brain tissue homogenates or cells expressing the target receptor) with the radioligand in the presence and absence of the test compound. nih.govmerckmillipore.com
Two primary types of radioligand binding assays are commonly employed:
Saturation Binding Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.govcreative-bioarray.com
Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like benzyltropine) for the receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation along with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. nih.gov
For benzyltropine and its targets, specific radioligands are used. For instance, studies on the dopamine transporter have utilized radiolabeled compounds like [³H]CFT (WIN 35,428) in competition binding assays. nih.govresearchgate.net To assess affinity for muscarinic receptors, [³H]quinuclidinyl benzilate (QNB) has been employed. nih.gov Affinity at histamine H1 receptors has been determined using [³H]mepyramine as the radioligand. nih.gov
Functional Assays for Receptor Activation or Inhibition
While binding assays measure affinity, functional assays measure the biological response resulting from a ligand binding to its receptor. They can determine whether a compound acts as an agonist (activator), antagonist (inhibitor/blocker), or inverse agonist. nih.gov
Transporter Function Assays: For the dopamine transporter (DAT), the most relevant functional assay is the measurement of dopamine uptake inhibition. nih.gov In this type of assay, cells expressing DAT or synaptosomes (isolated nerve terminals) are incubated with radiolabeled dopamine ([³H]dopamine). The ability of benzyltropine to block the uptake of [³H]dopamine into the cells or synaptosomes is measured. The potency of inhibition (IC50) provides a functional measure of the compound's effect on the transporter. nih.gov These studies confirm that benzyltropine is a potent inhibitor of DAT function. drugbank.comnih.gov
Receptor Function Assays: For G-protein coupled receptors (GPCRs) like muscarinic and histamine receptors, where benzyltropine acts as an antagonist, functional assays are designed to measure the blockade of an agonist-induced response. drugbank.comwikipedia.org For example, a cell line expressing the M1 muscarinic receptor can be stimulated with a known muscarinic agonist (like carbachol), which would typically lead to a measurable downstream signal, such as an increase in intracellular calcium or inositol (B14025) phosphate (B84403) production. semanticscholar.org The functional potency of benzyltropine as an antagonist would be determined by its ability to inhibit this agonist-induced signal in a concentration-dependent manner. Similarly, for the H1 histamine receptor, functional assays would measure benzyltropine's ability to block histamine-induced cellular responses.
In Vitro Metabolism and Biotransformation of Benzyltropine Hydrochloride
Identification of In Vitro Metabolic Pathways
In vitro investigations have consistently shown that benzyltropine undergoes metabolism through three main Phase I pathways: N-oxidation, N-dealkylation, and ring hydroxylation. nih.govusask.ca These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. While direct in vitro studies on benzyltropine identifying the specific CYP isozymes are not extensively detailed in the available literature, research on its chloro-analogs strongly suggests the involvement of CYP2D6 and CYP2C19 in its metabolism.
N-oxidation represents a significant pathway in the in vitro metabolism of benzyltropine. This process involves the oxidation of the nitrogen atom in the tropane (B1204802) ring, leading to the formation of N-oxide metabolites. researchgate.net This reaction is a common metabolic route for compounds containing tertiary amine functionalities. The formation of N-oxides can sometimes be reversible, and these metabolites may possess their own pharmacological activity. researchgate.net
N-dealkylation is another key metabolic transformation observed for benzyltropine in in vitro systems. This reaction involves the removal of the methyl group attached to the nitrogen atom of the tropane ring, resulting in the formation of a secondary amine metabolite, N-desmethylbenztropine. researchgate.net This process is a well-established pathway for many drugs containing N-alkyl groups and is typically mediated by CYP enzymes.
Ring hydroxylation is a crucial pathway for the biotransformation of the benzyltropine molecule. This reaction involves the addition of a hydroxyl group to the aromatic ring of the diphenylmethoxy moiety. researchgate.net Specifically, hydroxylation at the 4'-position of one of the phenyl rings is a prominent metabolic step. This hydroxylation increases the polarity of the molecule, facilitating further metabolism and excretion.
Characterization of Major In Vitro Metabolites
The metabolic pathways described above lead to the formation of a series of Phase I and Phase II metabolites. These metabolites have been identified and characterized in various in vitro systems, primarily using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
In vitro studies have successfully identified several major Phase I metabolites of benzyltropine. These metabolites are the direct products of the N-oxidation, N-dealkylation, and ring hydroxylation pathways. The identified metabolites reflect the multifaceted nature of benzyltropine's initial biotransformation. researchgate.net
Table 1: Major Phase I Metabolites of Benzyltropine Identified in In Vitro Studies
| Metabolite Name | Metabolic Pathway |
|---|---|
| Benztropine (B127874) N-oxide | N-Oxidation |
| N-desmethylbenztropine | N-Dealkylation |
| 4'-hydroxybenztropine | Ring Hydroxylation |
| 4'-hydroxybenztropine N-oxide | N-Oxidation & Ring Hydroxylation |
| N-desmethyl-4'-hydroxybenztropine | N-Dealkylation & Ring Hydroxylation |
| Methoxy-4'-hydroxybenztropine | Ring Hydroxylation & Methylation |
Following Phase I metabolism, the newly introduced or exposed functional groups on the benzyltropine metabolites, particularly the hydroxyl groups, can undergo Phase II conjugation reactions. The most significant of these is glucuronidation, where glucuronic acid is attached to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process substantially increases the water solubility of the metabolites, preparing them for efficient elimination from the body. In vitro studies have characterized several glucuronide conjugates of benzyltropine metabolites. researchgate.net
Table 2: Major Phase II Metabolites (Glucuronide Conjugates) of Benzyltropine Identified in In Vitro Studies
| Metabolite Name | Precursor Metabolite | Conjugation Reaction |
|---|---|---|
| 4'-O-glucuronylbenzotropine | 4'-hydroxybenztropine | Glucuronidation |
| N-desmethyl-4'-O-glucuronylbenztropine | N-desmethyl-4'-hydroxybenztropine | Glucuronidation |
| Methoxy-4'-O-glucuronylbenztropine | Methoxy-4'-hydroxybenztropine | Glucuronidation |
Enzymatic Biotransformation Studies
The enzymatic breakdown of Benzyltropine hydrochloride involves several key enzyme families, with the Cytochrome P450 (CYP) superfamily playing a central role in its initial metabolic transformations.
Involvement of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19)
The Cytochrome P450 system is a critical component of Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast array of xenobiotics, including many pharmaceutical compounds. mdpi.com Research into the metabolism of benztropine analogs has provided strong evidence for the involvement of specific CYP isozymes.
Studies on a chloro-analog of benztropine, 4',4''-diCl BZT, have demonstrated that it is a substrate for human CYP2D6 and CYP2C19. mdpi.com This suggests that Benzyltropine hydrochloride itself is also likely metabolized by these polymorphic enzymes. The primary metabolic pathways attributed to these enzymes are N-dealkylation and ring hydroxylation. drugbank.com N-demethylation leads to the formation of N-desmethylbenztropine, while hydroxylation results in metabolites such as 4'-hydroxybenztropine. nih.gov
The genetic variability in CYP2D6 and CYP2C19 can lead to significant inter-individual differences in the rate of Benzyltropine hydrochloride metabolism. mdpi.commdpi.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genetic makeup, which can influence the metabolic profile of the drug. mdpi.com
Table 1: Cytochrome P450 Enzymes Implicated in Benzyltropine Metabolism
| Enzyme Family | Specific Isozyme | Implicated Role in Benzyltropine Metabolism |
|---|---|---|
| Cytochrome P450 | CYP2D6 | N-dealkylation, Ring hydroxylation |
Other Metabolic Enzymes in In Vitro Systems
Beyond the well-established role of the CYP450 system, other enzymes are involved in the biotransformation of Benzyltropine hydrochloride. Flavin-containing monooxygenases (FMOs) are another class of Phase I enzymes that can catalyze the N-oxidation of compounds containing a nitrogen atom. nih.govnih.gov This pathway is responsible for the formation of Benztropine N-oxide, a significant metabolite of the parent compound. nih.gov
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes transfer glucuronic acid to the metabolite, increasing its water solubility and facilitating its excretion. nih.gov For instance, the hydroxylated metabolites of benztropine can be conjugated with glucuronic acid to form glucuronide derivatives. drugbank.com
Table 2: Other Metabolic Enzymes in Benzyltropine Biotransformation
| Enzyme Family | Specific Enzyme Type | Role in Benzyltropine Metabolism |
|---|---|---|
| Flavin-containing Monooxygenases | FMO | N-oxidation to form Benztropine N-oxide |
In Vitro Model Systems for Metabolism Research
To investigate the metabolic fate of Benzyltropine hydrochloride, researchers employ various in vitro systems that replicate the metabolic environment of the liver.
Liver Microsome Applications
Human liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I enzymes, particularly the CYP450 family. researchgate.net They are a standard tool for in vitro drug metabolism studies. researchgate.net Incubations of Benzyltropine hydrochloride with human liver microsomes in the presence of necessary co-factors allow for the identification and quantification of its primary metabolites, such as N-desmethylbenztropine, 4'-hydroxybenztropine, and Benztropine N-oxide. These studies are crucial for determining the metabolic stability of the compound and for identifying the specific CYP isozymes involved through the use of selective inhibitors or recombinant enzymes.
S9 Fraction Investigations
The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions. nih.gov This makes it a more comprehensive in vitro model than microsomes alone, as it contains both Phase I and Phase II metabolic enzymes, including UGTs and sulfotransferases. nih.gov Utilizing the S9 fraction allows for the investigation of the complete metabolic cascade of Benzyltropine hydrochloride, from initial oxidation by CYPs and FMOs to the subsequent conjugation of the metabolites. nih.gov
Table 3: Comparison of In Vitro Model Systems
| In Vitro System | Key Components | Metabolic Reactions Studied |
|---|---|---|
| Liver Microsomes | Endoplasmic reticulum vesicles with Phase I enzymes (e.g., CYPs, FMOs) | Oxidation, N-dealkylation, Hydroxylation |
Co-factor Requirements in In Vitro Metabolic Assays
For the enzymatic reactions to occur in in vitro systems, the presence of specific co-factors is essential. Phase I reactions catalyzed by CYP450 enzymes require a source of reducing equivalents, which is provided by the NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). nih.gov Similarly, FMO-mediated reactions are also NADPH-dependent. nih.gov
For Phase II conjugation reactions, such as glucuronidation, the co-factor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) is required as the donor of the glucuronic acid moiety. nih.govebmconsult.com The inclusion of these co-factors in the incubation mixtures is critical for the successful in vitro investigation of Benzyltropine hydrochloride's metabolism.
Table 4: Essential Co-factors for In Vitro Metabolism of Benzyltropine
| Metabolic Phase | Enzyme Family | Required Co-factor(s) |
|---|---|---|
| Phase I | Cytochrome P450 (CYP) | NADPH |
| Phase I | Flavin-containing Monooxygenases (FMO) | NADPH |
In Vitro Drug Transporter Interactions of Benzyltropine Hydrochloride
The interaction of drugs with membrane transporters is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profile. P-glycoprotein (P-gp), an efflux transporter, plays a significant role in limiting the cellular uptake and bioavailability of many therapeutic agents. Understanding the interplay between a drug candidate and P-gp is therefore essential in drug development. This section explores the in vitro interactions of benzyltropine with the P-glycoprotein transporter.
Substrate and Inhibitor Studies with P-glycoprotein (P-gp)
While direct experimental studies on benzyltropine hydrochloride as a P-gp substrate or inhibitor are limited in publicly available literature, research on its structural analogs provides significant insights into its potential interactions with this efflux pump.
Furthermore, the involvement of P-gp in the transport of these benztropine analogs was confirmed by the use of verapamil (B1683045), a known P-gp inhibitor. nih.gov The presence of verapamil led to a reduction in the efflux ratio and an increase in the absorptive transport of the chloro-BZT analogs, indicating a direct interaction with the P-gp transporter. nih.gov
Computational predictions from databases such as DrugBank suggest that benztropine may also act as a P-gp inhibitor. However, experimental verification of this inhibitory potential, including the determination of an IC50 value, is not extensively documented in scientific literature.
Efflux Transport Across Cell Monolayers (e.g., MDCK-MDR1, Caco-2)
To quantitatively assess the interaction of benztropine analogs with P-gp, in vitro studies have utilized Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and human colon adenocarcinoma cells (Caco-2). Both cell lines are well-established models for studying drug permeability and P-gp-mediated efflux.
The apparent permeability (Papp) and efflux ratios of four chloro-analogs of benztropine were determined across both MDCK-MDR1 and Caco-2 cell monolayers. The permeability of these analogs varied, with Papp values ranging from 8.26 to 32.23 x 10⁻⁶ cm/s in MDCK-MDR1 cells and from 1.37 to 21.65 x 10⁻⁶ cm/s in Caco-2 cells. nih.gov
The efflux ratios, which are calculated as the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction, were found to be significantly greater than 1. This indicates active efflux transport. In MDCK-MDR1 cells, the efflux ratios for the benztropine analogs ranged from 2.1 to 6.9. nih.gov The efflux was even more pronounced in Caco-2 cells, with ratios ranging from 3.3 to 28.4. nih.gov These findings strongly suggest that the chloro-analogs of benztropine are actively transported out of the cells by P-gp.
The addition of the P-gp inhibitor verapamil reduced these efflux ratios, further confirming that the observed efflux is mediated by P-glycoprotein. nih.gov
Table 1: Permeability and Efflux Ratios of Chloro-Benztropine Analogs in MDCK-MDR1 Cell Monolayers
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|
| Chloro-BZT Analog 1 | 8.26 | 2.1 |
| Chloro-BZT Analog 2 | 15.4 | 3.5 |
| Chloro-BZT Analog 3 | 22.1 | 5.2 |
| Chloro-BZT Analog 4 | 32.23 | 6.9 |
Table 2: Permeability and Efflux Ratios of Chloro-Benztropine Analogs in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|
| Chloro-BZT Analog 1 | 1.37 | 3.3 |
| Chloro-BZT Analog 2 | 7.89 | 10.8 |
| Chloro-BZT Analog 3 | 14.5 | 19.7 |
| Chloro-BZT Analog 4 | 21.65 | 28.4 |
Analytical Chemistry Approaches for Benzyltropine Hydrochloride Research
Chromatographic Methods for Qualitative and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For benzyltropine hydrochloride, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzyltropine hydrochloride due to its high efficiency, sensitivity, and applicability to non-volatile compounds. A typical HPLC method involves a stationary phase, a mobile phase, and a detector.
Method Development: The development of a robust HPLC method for benzyltropine hydrochloride involves the systematic optimization of several parameters to achieve the desired separation.
Column Selection: A reversed-phase C18 or C8 column is commonly selected for the analysis of moderately polar compounds like benzyltropine hydrochloride. These columns contain a non-polar stationary phase, and the separation is based on the compound's hydrophobic interactions.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. researchgate.net The ratio of these components is adjusted to control the retention time and resolution of the analyte peak. The pH of the aqueous phase is also a critical parameter that can be adjusted to optimize the peak shape and retention of the ionic benzyltropine hydrochloride. researchgate.net
Detection: A photodiode array (PDA) or a standard UV detector is frequently used for detection. The wavelength is set at the absorbance maximum (λmax) of benzyltropine hydrochloride to ensure maximum sensitivity.
Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. mansapublishers.comijarsct.co.inresearchgate.net Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mansapublishers.com
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 1: Example HPLC Method Parameters for a Hydrochloride Compound
| Parameter | Condition |
|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid (45:55 v/v) mansapublishers.com |
| Flow Rate | 1.0 mL/min mansapublishers.com |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 210 nm researchgate.net |
| Injection Volume | 20 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. mdpi.comwaters.com
UPLC methods are particularly advantageous for high-throughput screening and for analyzing complex samples where high resolution is critical. scirp.org A stability-indicating UPLC method has been developed for the related compound, benztropine (B127874) mesylate, which can be adapted for benzyltropine hydrochloride. researchgate.net In this method, separation was achieved on a reversed-phase C8 column with a mobile phase consisting of acetonitrile and aqueous sodium dodecyl sulfate, adjusted to an acidic pH. researchgate.net Quantification was achieved at 210 nm. researchgate.net The significantly shorter analysis time—often reduced from 40 minutes in HPLC to under 10 minutes in UPLC—is a key benefit. scirp.org
Table 2: UPLC Method Parameters for Benztropine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed Phase C8 (50 mm x 2.1 i.d., 1.9 µm ps) researchgate.net |
| Mobile Phase | Acetonitrile : Aqueous Sodium Dodecyl Sulfate (50:50, v/v), pH adjusted to 3 researchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net |
| Detection Wavelength | 210 nm researchgate.net |
| Linearity Range | 20–200 µg/mL researchgate.net |
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique. When combined with a densitometer, TLC can be used for quantitative analysis. nih.govmdpi.comijpsonline.com A TLC-densitometric method provides both qualitative and quantitative data by measuring the absorbance or fluorescence of the separated spots on the TLC plate. nih.govijpsonline.com
For the analysis of benztropine, a method was developed using silica gel 60 F254 plates as the stationary phase. researchgate.netresearchgate.net The mobile phase, a mixture of hexane, methylene chloride, and triethylamine, facilitates the separation of the compound. researchgate.netresearchgate.net After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 235 nm) to quantify the amount of benzyltropine hydrochloride present. researchgate.netresearchgate.net This method is particularly useful for stability studies, as it can effectively separate the parent drug from its degradation products. researchgate.net
Table 3: TLC-Densitometric Method Parameters for Benztropine Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel 60 F254 researchgate.netresearchgate.net |
| Mobile Phase | Hexane : Methylene Chloride : Triethylamine (5:5:0.6, by volume) researchgate.netresearchgate.net |
| Scanning Wavelength | 235 nm researchgate.netresearchgate.net |
| Linearity Range | 1.5–10 µ g/band researchgate.netresearchgate.net |
| Rf Value | 0.19 researchgate.net |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While benzyltropine hydrochloride itself is a salt and non-volatile, it can be analyzed by GC after conversion to its more volatile free base form or through derivatization. GC is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and structural information.
The analysis of structurally related tricyclic compounds by GC often involves sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. mdpi.com Modern microextraction techniques are also being implemented to minimize solvent usage. mdpi.com A capillary column, such as a CP-Sil 8 CB or HP-5, is typically used for separation. mdpi.com The use of a nitrogen-selective detector can enhance the sensitivity for nitrogen-containing compounds like benzyltropine. mdpi.com
Spectroscopic Techniques for Compound Analysis
Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte. These techniques are invaluable for both the identification and quantification of chemical compounds.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To analyze benzyltropine hydrochloride, a solution of the compound is prepared in a suitable solvent, such as methanol or dilute hydrochloric acid. indexcopernicus.comresearchgate.net The UV spectrum is then recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). indexcopernicus.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of benzyltropine hydrochloride in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. indexcopernicus.com Method validation for UV-Vis spectrophotometry includes assessing parameters like linearity, accuracy, precision, LOD, and LOQ. indexcopernicus.comresearchgate.net
Table 4: Example UV-Vis Spectrophotometry Validation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Solvent | Methanol |
| λmax | ~237 nm (Example for similar HCl compound) indexcopernicus.com |
| Linearity Range | 2-10 µg/mL indexcopernicus.com |
| Correlation Coefficient (r²) | > 0.99 indexcopernicus.com |
| Accuracy (% Recovery) | 99-104% indexcopernicus.com |
| LOD | ~0.22 µg/mL indexcopernicus.com |
| LOQ | ~0.67 µg/mL indexcopernicus.com |
Derivative Spectrophotometry and Ratio Spectra Analysis
Derivative spectrophotometry and ratio spectra analysis are powerful techniques for the quantitative determination of Benzyltropine hydrochloride, particularly in the presence of its degradation products. These methods enhance the resolution of overlapping spectra, allowing for the selective measurement of the target analyte without the need for prior separation steps. researchgate.net
For the analysis of benztropine mesylate (a salt of benzyltropine) in the presence of its primary degradation product, benzophenone, several spectrophotometric methods have been developed. These include:
First Derivative Spectrophotometry : This method involves measuring the first derivative of the absorption spectrum. Benztropine can be selectively quantified at a specific wavelength where the derivative signal of its degradation product is zero (a zero-crossing point). For instance, benztropine mesylate has been measured at 228.2 nm in the presence of benzophenone. researchgate.net
First Derivative of Ratio Spectra : This technique further resolves spectral overlap. It involves dividing the absorption spectrum of the mixture by the spectrum of a standard solution of the degradation product (the divisor) to obtain a ratio spectrum. The first derivative of this ratio spectrum is then calculated. The amplitude of a peak in the derivative ratio spectrum, for example at 228.8 nm for benztropine mesylate, is proportional to its concentration, independent of the degradation product. researchgate.net
Ratio Difference Spectrophotometry : This method relies on measuring the difference in amplitude at two selected wavelengths in the ratio spectrum. For benztropine mesylate, the difference between amplitudes at 224 nm and 234 nm has been shown to be directly proportional to its concentration, effectively nullifying interference from its degradant. researchgate.net
These spectrophotometric approaches are advantageous due to their simplicity, speed, and cost-effectiveness. The linearity of these methods has been established over specific concentration ranges, demonstrating their accuracy for quantitative analysis. researchgate.net
Table 1: Spectrophotometric Methods for Benzyltropine Analysis
| Method | Principle | Measurement Wavelength (Example) | Linear Range (µg/mL) |
|---|---|---|---|
| First Derivative | Measurement at zero-crossing point of interfering substance. | 228.2 nm | 5-20 |
| First Derivative of Ratio Spectra | Derivative of the ratio of the mixture's spectrum to the degradant's spectrum. | 228.8 nm | 5-20 |
Hyphenated Techniques for Enhanced Resolution and Identification
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of Benzyltropine hydrochloride and its related substances. They offer superior resolution, sensitivity, and specificity. kuleuven.be
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone in modern pharmaceutical analysis. rjpbcs.com It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis capabilities of mass spectrometry. kuleuven.berjpbcs.com
For Benzyltropine hydrochloride, LC-MS/MS is employed for:
High-Sensitivity Quantification : It allows for the precise measurement of the parent drug and its impurities, even at very low levels.
Impurity and Degradant Identification : By providing mass-to-charge (m/z) ratio information, MS helps in the identification of unknown degradation products. The fragmentation patterns generated in MS/MS experiments provide detailed structural information, which is crucial for elucidating the structure of novel degradants. kuleuven.becofc.edu
Specificity in Stability Studies : The technique can effectively separate the active pharmaceutical ingredient (API) from all potential degradation products formed during forced degradation studies, confirming the stability-indicating nature of the analytical method. kuleuven.beresearchgate.net
A typical LC-MS/MS method would involve a reversed-phase chromatography column to separate benzyltropine from more polar or non-polar impurities, followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) source. kuleuven.be
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS) is another robust hyphenated technique suitable for the analysis of volatile or semi-volatile compounds. nih.govchemrxiv.org While Benzyltropine hydrochloride itself is a salt and not highly volatile, GC-MS can be applied to its analysis, often after a derivatization step to convert the analyte into a more volatile form.
The primary applications of GC-MS in the context of Benzyltropine hydrochloride research include:
Analysis of Volatile Degradants : It is particularly useful for identifying and quantifying volatile degradation products that may not be amenable to LC-MS analysis.
High-Resolution Separation : Capillary GC columns provide excellent separation efficiency for complex mixtures. nih.gov
Structural Confirmation : The mass spectra generated by GC-MS, which often involve electron impact (EI) ionization, produce reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. nih.gov
GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, reducing background noise and improving detection limits for trace-level analysis. preprints.org
Stability-Indicating Analytical Method Development
The development of a stability-indicating analytical method (SIAM) is a regulatory requirement and a critical component of drug development. biomedres.uschromatographyonline.com A SIAM is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. sciencescholar.us For Benzyltropine hydrochloride, this involves developing a method that can separate, detect, and quantify the intact drug from its potential degradation products, process impurities, and other related substances.
Degradation Product Identification and Quantification
A key step in developing a SIAM is the identification and quantification of degradation products. For benzyltropine, stress studies have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.netresearchgate.net
The primary degradation product identified is benzophenone. researchgate.netresearchgate.net The degradation pathway is proposed to involve the hydrolysis of the ether linkage in the benzyltropine molecule. researchgate.net The identification of this and other potential degradants is confirmed using techniques like mass spectrometry, which provides molecular weight and structural information. researchgate.net
Once identified, these degradation products must be quantified. Chromatographic methods like UPLC and HPLC are commonly used for this purpose, as they can effectively separate the degradants from the parent compound. researchgate.nettbzmed.ac.ir The methods are validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.net
Forced Degradation Studies for Method Robustness
Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to harsh conditions to accelerate its decomposition. biomedres.usnih.gov These studies are essential for several reasons:
To understand the intrinsic stability of the molecule and its degradation pathways.
To generate degradation products for method development and validation. biomedres.us
To demonstrate the specificity and stability-indicating nature of the analytical method. nih.gov
For Benzyltropine hydrochloride, a typical forced degradation study would involve exposing the compound to the stress conditions outlined in regulatory guidelines. pharmaguideline.com
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Monitored over several days at room or elevated (e.g., 60°C) temperature. pharmaguideline.com |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Monitored over several days at room or elevated (e.g., 60°C) temperature. pharmaguideline.com |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Monitored for up to 7 days at room temperature. youtube.com |
| Thermal Degradation | Dry heat (e.g., 40°C to 80°C) | Monitored over a defined period. youtube.com |
The analytical method is then used to analyze the stressed samples. The method is considered robust and stability-indicating if it can resolve the peak of the intact Benzyltropine hydrochloride from all the degradation product peaks that are formed under these varied conditions. tbzmed.ac.ir
Advanced Extraction and Sample Preparation Techniques
The isolation of Benzyltropine hydrochloride from complex sample matrices prior to analysis requires sophisticated extraction techniques that are both efficient and selective. Modern approaches aim to improve recovery, reduce solvent consumption, and shorten preparation times compared to traditional methods.
Solid-Liquid Extraction (SLE) is a foundational technique for separating target analytes from a solid sample matrix by dissolving them in a suitable liquid solvent. The process involves several key stages: the solvent must penetrate the solid matrix, the analyte must dissolve in the solvent, and the analyte-rich solvent must diffuse out of the matrix to be collected.
The choice of solvent is critical and is guided by the principle of "like dissolves like." Benzyltropine hydrochloride, as a salt, is very soluble in water and soluble in polar organic solvents like ethanol, but less so in non-polar solvents. caymanchem.comsigmaaldrich.com Its free base form, however, has a higher affinity for less polar organic solvents. This property is often exploited in SLE; by adjusting the pH of the sample matrix, the form of Benzyltropine can be controlled to optimize its extraction into a specific solvent. For instance, acidifying the medium ensures it remains in its salt form, soluble in aqueous phases, while basifying the medium converts it to the free base, which can be extracted into an organic solvent like dichloromethane or ether.
Factors that significantly influence SLE efficiency include the particle size of the solid material, the solvent-to-solid ratio, extraction temperature, and duration. nih.gov
Table 1: Theoretical Suitability of Solvents for Benzyltropine HCl Extraction
| Solvent | Polarity | Expected Solubility of this compound | Expected Solubility of Benzyltropine (Free Base) | Application Notes |
|---|---|---|---|---|
| Water | High | Very High | Low | Suitable for extracting the salt form. pH adjustment is crucial. |
| Ethanol | High | High | Moderate | Good general-purpose solvent for both forms. |
| Methanol | High | High | Moderate | Similar to ethanol, effective for polar extraction. |
| Dichloromethane | Medium | Low | High | Preferred for extracting the free base form after pH adjustment. |
This table is based on general solubility principles and published data for Benzyltropine mesylate. caymanchem.comsigmaaldrich.comnih.gov
Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are considered "green solvents" due to their negligible vapor pressure. acs.org Their unique properties, such as high thermal stability, tunable viscosity, and miscibility, make them highly versatile for extraction processes. acs.org
In the context of alkaloid extraction, ILs can be specifically designed to enhance selectivity and efficiency. Research on tropane (B1204802) alkaloids, the class to which Benzyltropine belongs, has shown that ILs can be superior to traditional solvents. mdpi.comnih.gov For example, a study on the extraction of tropane alkaloids from Radix physochlainae found that a tropine-type ionic liquid, N-propyltropine hexafluorophosphate ([C3Tr][PF6]), demonstrated the highest extraction efficiency when combined with ultrasound assistance. mdpi.comdntb.gov.ua The structural similarity between the ionic liquid's cation and the target alkaloid nucleus was suggested to follow a "like dissolves like" rule, leading to enhanced performance. researchgate.net
Aqueous solutions of ILs are often used to reduce viscosity and improve mass transfer, with the concentration of the IL being a critical parameter to optimize. mdpi.com The mechanism involves the IL interacting with the target analyte through various modes, including ion exchange, hydrogen bonding, and hydrophobic interactions, facilitating its transfer from the sample matrix into the liquid phase.
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. hielscher.com The energy from the sound waves creates acoustic cavitation in the solvent—the formation, growth, and implosive collapse of microscopic bubbles. hielscher.com This collapse generates intense local heating, high pressure, and strong shear forces, which disrupt the cell walls of the matrix (if applicable) and accelerate the diffusion of the analyte into the solvent. youtube.com
UAE offers several advantages, including significantly reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods. youtube.com The process is often performed at lower temperatures, which is beneficial for thermally sensitive compounds. hielscher.com
For tropane alkaloids, UAE has been successfully combined with ionic liquid solvents to achieve high extraction efficiencies in very short times. mdpi.comnih.gov In one such study, an ultrasonic power of 90 W and an extraction time of 30 minutes were found to be optimal, yielding an efficiency of 121.3%. mdpi.comnih.gov Key parameters that must be optimized for a successful UAE process include ultrasonic power and frequency, temperature, solvent choice, and the solid-to-liquid ratio. researchgate.net
Table 2: Comparison of Extraction Techniques for Alkaloids
| Technique | Principle | Advantages | Common Parameters to Optimize |
|---|---|---|---|
| Solid-Liquid Extraction (SLE) | Partitioning of analyte between a solid matrix and a liquid solvent. | Simple, widely applicable. | Solvent type, temperature, time, particle size, solvent-to-solid ratio. |
| Ionic Liquid Extraction | Use of ILs as designer solvents to enhance selectivity and efficiency. | Low volatility, high selectivity, tunable properties. | IL cation/anion, IL concentration, temperature, water content. |
| Ultrasonic Extraction (UAE) | Acoustic cavitation enhances mass transfer and matrix disruption. | Fast, efficient, reduced solvent use, suitable for thermolabile compounds. | Ultrasonic power, frequency, time, temperature, solvent type. |
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov When applied to analytical methods, it is termed Analytical QbD (AQbD). The goal of AQbD is to proactively design analytical methods to ensure they consistently meet their intended performance criteria throughout their lifecycle. researchgate.netetflin.com
The AQbD process involves several key steps:
Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the method's performance characteristics that must be controlled to meet the ATP (e.g., peak resolution, tailing factor in chromatography). CMPs are the method variables that can affect the CQAs (e.g., mobile phase composition, pH, column temperature, flow rate). humanjournals.com
Perform Risk Assessment: A risk assessment (e.g., Failure Mode and Effects Analysis - FMEA) is used to identify and rank the CMPs that are most likely to impact the CQAs. This helps focus development efforts on the most critical parameters. etflin.com
Conduct Method Development and Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of multiple CMPs on the CQAs in a minimal number of experiments. This allows for a thorough understanding of the relationships between variables.
Establish the Method Operable Design Region (MODR): The MODR is a multidimensional space of operating parameters (e.g., pH and organic content) within which the method has been proven to meet the ATP requirements. Working within the MODR is not considered a change to the method, allowing for greater operational flexibility. nih.gov
Define a Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method remains in a state of control over its lifecycle. This includes system suitability tests and ongoing performance monitoring.
For this compound, an AQbD approach could be used to develop a robust HPLC method for its quantification. The ATP would define the required accuracy and precision for assay or impurity testing. A risk assessment might identify mobile phase pH and organic solvent percentage as high-risk CMPs affecting peak shape and retention time. A DoE would then be used to systematically study these parameters and define an MODR that guarantees robust performance.
Table 3: Mentioned Compounds
| Compound Name | Chemical Class |
|---|---|
| Benzyltropine hydrochloride | Tropane Alkaloid |
| Ethanol | Alcohol / Organic Solvent |
| Methanol | Alcohol / Organic Solvent |
| Dichloromethane | Halogenated Organic Solvent |
| Hexane | Alkane / Organic Solvent |
Computational Chemistry Applications in Benzyltropine Hydrochloride Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzyltropine HCl, docking simulations are crucial for understanding its interactions with key biological targets, such as the dopamine (B1211576) transporter (DAT) and muscarinic acetylcholine (B1216132) receptors (M3R).
Research using molecular models has been conducted to characterize the binding site for benztropine (B127874) analogs in the dopamine transporter. nih.govnih.gov These computational studies suggest that benztropine binds within the primary substrate-binding pocket (S1) of DAT, meaning its binding site overlaps with those of dopamine and cocaine. nih.govnih.gov This competitive binding mode is a key finding derived from docking simulations. The models, often based on the structure of a bacterial homolog (LeuT), have been validated by site-directed mutagenesis experiments. nih.gov For instance, mutations of specific amino acid residues within the S1 pocket, such as Val152, Asn157, and Ser422, were shown to decrease the binding affinity for benztropine, confirming the computationally predicted interactions. nih.govnih.gov
Docking studies also reveal the specific orientation of benzyltropine within the binding site. The analysis has shown that the diphenylmethoxy moiety of benzyltropine orients itself in close proximity to residues like Ala479 and Ala480 in transmembrane segment 10 of DAT. nih.gov This detailed structural insight helps explain the molecule's inhibitory activity. Similarly, docking studies on muscarinic receptors, another target for benzyltropine, have been used to understand antagonist binding modes, providing a basis for elucidating its anticholinergic effects. nih.govresearchgate.net
The data from these simulations, such as binding affinity scores and specific molecular interactions, are invaluable for structure-activity relationship (SAR) studies.
| Interacting Residue | Transmembrane Segment (TM) | Predicted Interaction Type | Significance |
|---|---|---|---|
| Val152 | TM3 | Hydrophobic | Contributes to binding affinity |
| Asn157 | TM3 | Polar Contact | Key for ligand positioning |
| Ser422 | TM8 | Hydrogen Bonding | Stabilizes the ligand-receptor complex |
| Ala479 / Ala480 | TM10 | Hydrophobic | Interaction with the diphenylmethoxy group |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. scfbio-iitd.res.in For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its complex with biological receptors. While static docking provides a snapshot of the binding pose, MD simulations offer a dynamic view, revealing how the ligand and receptor adapt to each other. scfbio-iitd.res.innih.gov
When applied to a benzyltropine-receptor complex, an MD simulation can assess the stability of the docked pose. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water and embedded in a lipid bilayer for membrane proteins like DAT or M3R), researchers can monitor key metrics like the root-mean-square deviation (RMSD). nih.govnih.gov A stable, low RMSD value over the course of the simulation (typically nanoseconds) suggests that the computationally predicted binding mode is structurally stable. nih.gov
Furthermore, MD simulations are essential for analyzing the conformational landscape of this compound itself. The tropane (B1204802) ring system has a degree of flexibility, and MD can explore the various low-energy conformations the molecule can adopt. This information is vital because the specific conformation that binds to a receptor may not be the lowest energy conformation in solution. Understanding these accessible shapes is crucial for designing more rigid, potent, and selective analogs. scfbio-iitd.res.in The trajectories generated from MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net
| Parameter | Description | Insight Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the protein-ligand complex. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the receptor upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Stability of key interactions over time. ugm.ac.id |
| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy of binding from simulation snapshots. | Provides a quantitative estimate of binding affinity. researchgate.net |
Quantum Chemistry Calculations for Electronic Structure and Reactivity
Quantum chemistry calculations use the principles of quantum mechanics to compute the properties of molecules. nih.gov These methods provide a detailed understanding of a molecule's electronic structure, which governs its reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT can be used to accurately determine its optimized three-dimensional geometry, vibrational frequencies, and various electronic properties. nih.gov One key application is in calculating the energetics of different conformations to identify the most stable structures. Furthermore, DFT is instrumental in studying reaction mechanisms. For instance, it can be used to calculate the activation energies for potential metabolic reactions, helping to predict which parts of the molecule are most susceptible to modification by metabolic enzymes. nih.gov
Understanding the distribution of electrons within the this compound molecule is fundamental to explaining its interactions with receptors and enzymes. Quantum chemistry calculations allow for the visualization and analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Another critical output is the molecular electrostatic potential (MEP) map. deeporigin.comnih.gov An MEP map illustrates the charge distribution across the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). deeporigin.comnih.gov For this compound, the MEP map would show negative potential around the oxygen atom of the ether linkage and positive potential near the protonated nitrogen of the tropane ring. This information is crucial for understanding electrostatic and hydrogen-bonding interactions with its biological targets. deeporigin.comnih.gov
| Property | Description | Application in Benzyltropine Research |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides an accurate starting point for docking and MD simulations. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. deeporigin.com | Identifies sites for electrophilic and nucleophilic attack; predicts intermolecular interactions. nih.gov |
| Partial Atomic Charges | The charge assigned to each atom in the molecule. | Used as parameters in molecular mechanics force fields for MD simulations. mdpi.com |
In Silico Prediction of Metabolism and Metabolic Hotspots
In silico metabolism prediction involves computational methods to foresee how a drug candidate will be biotransformed in the body. creative-biolabs.comnih.gov These predictions are vital in early drug discovery to identify potential metabolic liabilities. For this compound, the primary focus is on metabolism mediated by Cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs. nih.govmdpi.com
Computational tools can predict the "site of metabolism" or "metabolic hotspots" on the benzyltropine molecule—the specific atoms most likely to undergo oxidative reactions. nih.govnih.gov These methods can be broadly categorized as ligand-based or structure-based. nih.gov
Ligand-based methods use information from known substrates of CYP enzymes to build predictive models based on the molecule's structure, reactivity, and accessibility. creative-biolabs.com For example, quantum chemical calculations of activation energies for hydrogen abstraction or addition at different sites can identify the most chemically reactive positions. nih.gov
Structure-based methods involve docking the benzyltropine molecule into the active site of a specific CYP isoform (e.g., CYP2D6 or CYP3A4). nih.gov A successful docking pose places a susceptible part of the molecule close to the heme iron of the enzyme, indicating a likely site of metabolism. nih.gov
Common predicted metabolic reactions for a molecule like benzyltropine would include N-demethylation at the tropane nitrogen, hydroxylation of the aromatic rings, and potential cleavage of the ether bond. Identifying these hotspots allows medicinal chemists to modify the molecule at these positions to improve its metabolic stability. researchgate.net
| Potential Metabolic Hotspot | Type of Reaction | Mediating Enzyme Family (Predicted) | Potential Consequence |
|---|---|---|---|
| N-methyl group | N-demethylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Formation of norbenzyltropine |
| Benzhydryl phenyl rings | Aromatic Hydroxylation | Cytochrome P450 | Formation of phenolic metabolites |
| Tropane ring | Hydroxylation | Cytochrome P450 | Formation of hydroxylated tropane metabolites |
| Ether linkage | O-dealkylation (Ether cleavage) | Cytochrome P450 | Formation of benzhydrol and tropine (B42219) derivatives |
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) methods are used when the three-dimensional structure of the biological target is unknown or not well-defined. nih.gov These approaches rely on the information from a set of molecules known to be active at the target to develop a model that defines the key structural requirements for activity.
One of the most common LBDD techniques is pharmacophore modeling . nih.govdovepress.comresearchgate.net A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov For benzyltropine and its analogs, a pharmacophore model could be generated based on a set of active DAT inhibitors. This model might include features such as a positive ionizable group (for the protonated nitrogen), two aromatic rings, and a hydrogen bond acceptor (the ether oxygen), all arranged in a specific 3D geometry. nih.gov This pharmacophore can then be used as a query to screen large virtual compound libraries to identify new, structurally diverse molecules that fit the model and are likely to be active. nih.govyoutube.com
Another powerful LBDD method is the Quantitative Structure-Activity Relationship (QSAR) . QSAR models aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. youtube.com For a set of benzyltropine analogs, various molecular descriptors (e.g., logP, molecular weight, electronic properties, shape indices) would be calculated. A statistical model is then built to relate these descriptors to their measured DAT inhibitory potency. This model can then be used to predict the activity of new, unsynthesized analogs, guiding chemists to design compounds with improved potency. mdpi.com
These ligand-based approaches are instrumental in optimizing lead compounds and exploring new chemical scaffolds with the desired pharmacological profile of this compound. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For tropane alkaloids like benzyltropine, QSAR studies are instrumental in identifying the key molecular features that govern their affinity and selectivity for the dopamine transporter. dovepress.com
The development of a QSAR model involves a dataset of compounds with known biological activities, which are then characterized by a variety of molecular descriptors. These descriptors can be categorized into several types, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes. A common descriptor is the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
A hypothetical QSAR model for a series of tropane derivatives targeting the dopamine transporter might look like the following equation:
log(1/IC50) = β0 + β1(logP) + β2(Dipole_Moment) + β3(Molecular_Weight)
Where IC50 is the concentration of the compound required to inhibit 50% of the DAT activity, and the β coefficients represent the contribution of each descriptor to the activity.
| Descriptor | Coefficient (β) | Contribution to Activity |
| logP (Hydrophobicity) | 0.45 | Positive (Increased hydrophobicity correlates with higher activity) |
| Dipole Moment | -0.21 | Negative (Lower dipole moment is favorable for activity) |
| Molecular Weight | 0.15 | Positive (Higher molecular weight, within a certain range, is beneficial) |
| Steric Hindrance (Es) | -0.33 | Negative (Increased bulkiness in certain regions decreases activity) |
| Hydrogen Bond Donors | 0.12 | Positive (Presence of H-bond donors enhances binding) |
This table represents a hypothetical QSAR model for illustrative purposes. The coefficients are not based on a specific published study on this compound but are representative of typical findings in QSAR studies of dopamine transporter inhibitors.
Such models, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process. For instance, a 2D-QSAR study on a diverse set of 70 DAT inhibitors yielded a robust model with a high correlation coefficient, which was subsequently used to screen a database for new potential DAT ligands. dovepress.com
Virtual Screening Techniques
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the dopamine transporter. nih.gov This approach is particularly valuable in the early stages of drug discovery for identifying novel scaffolds. In the context of benzyltropine hydrochloride, virtual screening can be used to find new molecules with similar or improved properties.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of a set of active compounds. A pharmacophore model is often developed, which represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.govdergipark.org.tr This model is then used as a query to search for molecules in a database that match these features. For benztropine analogs, a pharmacophore model would likely include features such as a protonated amine, aromatic rings, and specific hydrophobic regions, all positioned at precise distances from each other. researchgate.net
Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the target protein, in this case, the dopamine transporter. Molecular docking is a key technique in SBVS, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The binding affinity is then estimated using a scoring function. Computational modeling and mutagenesis studies have been used to characterize the binding site of benztropines in the DAT, suggesting an overlap with the dopamine binding pocket. nih.gov This structural information is crucial for performing accurate SBVS.
The process of a typical virtual screening workflow involves several steps:
Library Preparation: A large database of chemical compounds is prepared, often containing millions of molecules.
Target Preparation: The 3D structure of the dopamine transporter is prepared for docking.
Docking and Scoring: Each molecule in the library is docked into the binding site of the DAT, and its binding affinity is scored.
Hit Selection and Filtering: Compounds with the best scores are selected as "hits." These hits are often filtered based on drug-like properties (e.g., Lipinski's rule of five) to increase the likelihood of them being viable drug candidates.
| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues in DAT |
| ZINC12345678 | -10.5 | 50 | Asp79, Tyr156, Phe320 |
| ZINC23456789 | -9.8 | 120 | Val152, Ser422 |
| ZINC34567890 | -9.5 | 180 | Asp79, Phe155 |
| ZINC45678901 | -9.2 | 250 | Tyr156, Phe326 |
| ZINC56789012 | -9.0 | 300 | Val152, Gly153 |
This table presents hypothetical data from a virtual screening campaign targeting the dopamine transporter. The docking scores and predicted Ki values are for illustrative purposes to demonstrate the type of data generated in such studies. The interacting residues are based on published models of ligand binding to the DAT. nih.govnih.gov
The most promising hits from virtual screening are then synthesized and tested experimentally to validate their activity. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery. mdpi.com
Historical and Chemical Context of Tropane Alkaloids Relevant to Benzyltropine Hydrochloride
Chemical Definition and Core Structure of Tropane (B1204802) Alkaloids
Tropane alkaloids are a class of naturally occurring chemical compounds and secondary metabolites characterized by the presence of a tropane ring in their structure. wikipedia.org This defining feature is a bicyclic [3.2.1] organic compound, specifically an 8-azabicyclo[3.2.1]octane skeleton. rsc.org The core structure consists of a seven-membered cycloheptane (B1346806) ring with a nitrogen bridge between carbons 1 and 5. wikipedia.org This fusion of a pyrrolidine (B122466) and a piperidine (B6355638) ring shares a common nitrogen atom and two carbon atoms. bris.ac.uk The term "alkaloid" itself refers to naturally occurring organic compounds that contain at least one nitrogen atom and are typically basic in nature. nih.gov
The tropane skeleton, N-methyl-8-azabicyclo[3.2.1]octane, forms the foundation for all tropane alkaloids. wikipedia.orgnih.gov While the core structure itself is optically inactive due to mirror symmetry, substitutions on the ring can create chiral centers, leading to various stereoisomers with distinct biological activities. wikipedia.orgnumberanalytics.com The unmethylated version of the tropane ring is known as nortropane. wikipedia.org These alkaloids are predominantly found in plants, particularly within the Solanaceae (nightshade) and Erythroxylaceae (coca) families. wikipedia.orgwikipedia.org
Table 1: Core Structures of the Tropane Family
| Name | Chemical Structure | Description |
|---|---|---|
| Tropane | N-Methyl-8-azabicyclo[3.2.1]octane | The fundamental methylated bicyclic amine that forms the core of most tropane alkaloids. wikipedia.org |
| Nortropane | 8-Azabicyclo[3.2.1]octane | The demethylated parent structure of the tropane ring system. wikipedia.org |
Historical Elucidation of the Tropane Ring System
The study of tropane alkaloids dates back to the 19th century with the isolation of several key compounds from plants. Atropine (B194438) was first isolated in 1831 by K. Mein, followed by the isolation of hyoscyamine (B1674123) by P. L. Geiger in 1833 and cocaine by Friedrich Gaedcke in 1855. bris.ac.uk A significant breakthrough came in the 1880s when K. Kraut and W. Lossen discovered that these alkaloids could be chemically broken down into simpler components, such as tropine (B42219) and tropic acid, providing the first clues to their ester nature. bris.ac.uk
The definitive chemical structure of the tropane ring was established through the groundbreaking work of German chemist Richard Willstätter. In 1898, he achieved the first chemical synthesis and elucidated the structure of cocaine. nih.gov His synthesis of tropine in 1903 was a landmark achievement in organic chemistry and solidified the understanding of the bicyclic tropane system. bris.ac.uk This work was so significant that it contributed to his Nobel Prize in Chemistry in 1915. bris.ac.uk
Furthering this understanding, Sir Robert Robinson in 1917 developed an elegant and biomimetic one-pot synthesis of tropinone (B130398), a key intermediate in the biosynthesis of tropane alkaloids. rsc.orgbris.ac.uk Robinson's synthesis highlighted the likely biosynthetic origins of the tropane ring from simple precursors, a hypothesis that has since been confirmed. researchgate.net The complete stereochemistry of cocaine was later elucidated in the mid-20th century by E. Hardegger and H. Ott. nih.gov
Table 2: Key Milestones in the Elucidation of the Tropane Structure
| Year | Scientist(s) | Contribution |
|---|---|---|
| 1831 | K. Mein | First to isolate atropine. bris.ac.uk |
| 1833 | P. L. Geiger & O. Hesse | Isolated atropine from Atropa belladonna and described its chemical properties. bris.ac.uknih.gov |
| 1855 | Friedrich Gaedcke | First to isolate cocaine. bris.ac.uk |
| 1880 | K. Kraut & W. Lossen | Discovered the ester nature of tropane alkaloids by hydrolyzing them into tropine and tropic acid. bris.ac.uk |
| 1898 | Richard Willstätter | Achieved the first chemical synthesis and elucidation of cocaine's structure. nih.gov |
| 1903 | Richard Willstätter | Completed a milestone synthesis of tropine, confirming the bicyclic structure. bris.ac.uk |
| 1917 | Sir Robert Robinson | Developed a simple and elegant biomimetic synthesis of tropinone. rsc.orgbris.ac.uk |
Biosynthetic Pathways of Natural Tropane Alkaloids (General Overview)
The biosynthesis of the tropane ring system in plants is a complex process that has been the subject of extensive research. nih.gov The pathway begins with the amino acids L-ornithine or L-arginine, which are converted to putrescine. nih.govpnas.org The first committed step in the pathway is generally considered to be the N-methylation of putrescine by the enzyme putrescine N-methyltransferase (PMT). pnas.org
The resulting N-methylputrescine undergoes oxidative deamination to form an aldehyde, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation is the common precursor for all tropane alkaloids. nih.gov The subsequent steps involve the condensation of this cation with a source of three carbon atoms, typically derived from acetate (B1210297) via malonyl-CoA, to construct the piperidine portion of the bicyclic tropane ring, forming the key intermediate, tropinone. nih.gov
From tropinone, the pathway diverges. Tropinone can be reduced by two different enzymes, tropinone reductase I (TR-I) or tropinone reductase II (TR-II). nih.gov
TR-I catalyzes the reduction to tropine (a 3α-tropanol), which is the precursor for hyoscyamine and scopolamine. nih.govbiocyclopedia.com
TR-II leads to the formation of pseudotropine (a 3β-tropanol), which is a precursor for alkaloids like the calystegines and, in the Erythroxylaceae family, is related to the pathway leading to cocaine. nih.govbiocyclopedia.com
The final structures of alkaloids like hyoscyamine and cocaine are formed by the esterification of the tropane alcohol (e.g., tropine) with specific acids, such as tropic acid (derived from phenylalanine) or benzoic acid, respectively. nih.gov
Position of Benzyltropine Hydrochloride as a Synthetic Tropane Derivative
Benzyltropine hydrochloride is not a naturally occurring tropane alkaloid but a synthetic derivative. nih.gov Its chemical structure is a combination of the tropine skeleton, characteristic of natural alkaloids like atropine, and the benzhydryl moiety found in the antihistamine diphenhydramine. nih.gov This places benzyltropine in the category of semi-synthetic or fully synthetic tropane compounds developed for specific pharmacological research and applications. nih.gov
The synthesis of such derivatives is often based on the common intermediate, tropinone. nih.gov Tropinone can be chemically reduced to tropine, which is then esterified with a selected organic acid to create a wide variety of "tropeines" (esters of tropine). nih.govresearchgate.net In the case of benzyltropine, the tropine base is etherified with benzhydryl bromide. This synthetic approach allows for the creation of novel compounds that are not found in nature, combining structural features from different classes of molecules to achieve unique chemical properties.
Comparisons with Other Tropane Alkaloids in Chemical Research
In chemical research, benzyltropine is often compared and contrasted with natural and other synthetic tropane alkaloids to understand structure-activity relationships. While they share the same core tropane skeleton, variations in the ester or ether group at the C-3 position, and other substitutions, lead to significant differences in their chemical properties and biological targets.
Atropine and Scopolamine : These are natural tropine esters known for their anticholinergic properties. researchgate.net They act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors. nih.gov
Cocaine : This natural alkaloid from the Erythroxylaceae family is structurally distinct from the Solanaceae alkaloids. It is an ester of ecgonine (B8798807) (a carboxylated tropane derivative) and is primarily known as a stimulant that inhibits the reuptake of dopamine (B1211576), serotonin, and norepinephrine. nih.govnih.gov
Phenyltropanes : This is a large class of synthetic tropane derivatives, related to cocaine, that have been extensively researched as dopamine reuptake inhibitors. bris.ac.uk
Benzyltropine : As a synthetic ether of tropine, it combines the tropane scaffold with a benzhydryl group. nih.gov This unique combination results in a compound that has been studied for its activity at dopamine transporters, similar to cocaine and phenyltropanes, but it also possesses anticholinergic activity due to the tropine base. nih.gov
Table 3: Comparative Overview of Selected Tropane Alkaloids
| Compound | Classification | Key Structural Feature(s) | Primary Area of Chemical Research |
|---|---|---|---|
| Atropine | Natural | Ester of tropine and tropic acid. nih.gov | Anticholinergic agent, muscarinic receptor antagonist. researchgate.net |
| Scopolamine | Natural | Epoxide derivative of hyoscyamine (ester of scopine (B3395896) and tropic acid). nih.gov | Anticholinergic agent, often with more central nervous system effects than atropine. nih.gov |
| Cocaine | Natural | Ester of methylecgonine (B8769275) and benzoic acid. nih.gov | Stimulant, dopamine reuptake inhibitor. nih.govnih.gov |
| Benzyltropine | Synthetic | Ether of tropine and a benzhydryl group. nih.gov | Dopamine reuptake inhibitor with anticholinergic properties. nih.gov |
Conclusion and Future Research Directions
Identification of Unexplored Research Avenues in Synthesis
The synthesis of benzyltropine and its analogues has been advanced through combinatorial chemistry, enabling the creation of extensive compound libraries for screening. nih.govresearchgate.net A key strategy involves the radical azidonation of a 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester intermediate. nih.govresearchgate.net This is followed by reaction with Grignard reagents to introduce diversity at the diphenylmethyl moiety and subsequent N-alkylation to modify the tropane (B1204802) nitrogen. nih.govresearchgate.net This approach has successfully generated libraries of over one hundred unique compounds. nih.gov
Despite these advances, several research avenues in synthesis remain underexplored.
Stereoselective Synthesis: The development of highly stereoselective synthetic routes to control the stereochemistry at various chiral centers of the tropane ring represents a significant opportunity. Current methods may produce mixtures of isomers, and isolating pure stereoisomers is critical for precise pharmacological evaluation, as receptor interactions are often highly stereospecific.
Novel Scaffolds: Future synthetic efforts could focus on bioisosteric replacement of the core tropane scaffold. Exploring alternative bicyclic or heterocyclic systems could lead to compounds with novel pharmacological profiles, potentially improving selectivity or pharmacokinetic properties.
Efficiency and Scalability: While combinatorial methods are excellent for library generation, there is a need to develop more efficient, scalable, and cost-effective synthetic routes for lead candidates. Exploring methodologies like flow chemistry could streamline the synthesis process, allowing for rapid optimization and production of promising analogues.
"Green Chemistry" Approaches: The application of green chemistry principles to the synthesis of benzyltropine analogues is an unexplored area. Developing routes that use less hazardous reagents, reduce waste, and improve atom economy would be a valuable contribution.
Prospects for Advanced SAR Studies and Receptor Profiling
Structure-activity relationship (SAR) studies have provided foundational insights into the structural requirements for the binding of benzyltropine analogues to the DAT and histamine (B1213489) H₁ receptors. nih.govnih.gov Comparative analyses have revealed distinct pharmacophoric features for each target. nih.govnih.gov
Key findings from existing SAR studies are summarized below:
| Structural Position | Modification | Impact on DAT Affinity | Impact on H₁ Receptor Affinity | Reference |
| Diphenyl Methoxy Group | Small substituents on aromatic rings | Generally well-tolerated | Well-tolerated, but substitution on only one ring is preferred | nih.gov, nih.gov |
| Tropane Ring (2-position) | Introduction of substituents | Generally preferred for high affinity | May overlap with essential receptor regions, potentially reducing affinity | nih.gov, nih.gov |
| Tropane Ring (N-position) | Introduction of substituents | Generally preferred for high affinity | May overlap with essential receptor regions, potentially reducing affinity | nih.gov, nih.gov |
| Tropane Ring (N-position) | Replacement of N-methyl with bulkier groups | Variable | Significantly reduces muscarinic receptor affinity | nih.gov |
Future research should aim to build upon this knowledge with more advanced and comprehensive studies. There is a significant prospect for expanding the diversity of substituents explored at all positions of the benzyltropine scaffold to create a more granular understanding of the SAR. Advanced receptor profiling technologies, such as bioluminescence resonance energy transfer (BRET)-based assays, could be employed to study ligand-induced conformational changes and interactions with signaling partners in real-time within living cells. nih.gov This would move beyond simple binding affinity measurements to provide a more functional characterization of novel analogues. Furthermore, investigating the effects of these compounds on receptor heteromers (e.g., DAT-D₂ receptor complexes) is a promising frontier that could explain some of the unique pharmacology observed. nih.gov
Innovations in In Vitro Metabolism and Analytical Technologies
The metabolism of benzyltropine has been characterized to proceed through N-oxidation, N-dealkylation, and ring hydroxylation, resulting in the formation of multiple phase I metabolites and subsequent phase II glucuronide conjugates. probes-drugs.orgdrugbank.comnih.gov Preclinical studies in rats have identified metabolites such as benztropine (B127874) N-oxide, N-desmethylbenztropine, and various hydroxylated forms. nih.gov
Historically, the analysis of benzyltropine in biological fluids has been challenging due to the low concentrations present after administration. usask.ca Early analytical methods included gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection. usask.caontosight.ainih.gov While these techniques were sufficient for initial pharmacokinetic studies, they often lacked the sensitivity required for comprehensive metabolite profiling at therapeutic concentrations. usask.ca
| Metabolic Pathway | Metabolite Type | Analytical Detection Method | Reference |
| N-Oxidation | Phase I | Identified in preclinical rat studies | nih.gov |
| N-Dealkylation | Phase I | Identified in preclinical rat studies | nih.gov |
| Ring Hydroxylation | Phase I | Identified in preclinical rat studies | nih.gov |
| Glucuronidation | Phase II | Inferred from metabolic studies | probes-drugs.org, drugbank.com |
| Parent Compound | - | GC-MS, HPLC-UV, LC-MS/MS | ontosight.ai, nih.gov |
Future research in this area should leverage innovations in analytical technology. The use of high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) would enable more sensitive and comprehensive metabolite identification and profiling. This technology can provide accurate mass measurements, facilitating the structural elucidation of previously unknown metabolites.
Furthermore, advanced in vitro systems can offer deeper insights into metabolic pathways. The use of specific enzyme systems, such as recombinant cytochrome P450 enzymes, can pinpoint the specific enzymes responsible for benzyltropine's metabolism. More complex models, such as 3D liver spheroids or "liver-on-a-chip" technologies, can provide a more physiologically relevant environment to study metabolism and potential drug-drug interactions compared to traditional liver microsome assays.
Integration of Computational and Experimental Methodologies in Future Research
Computational modeling has already played a role in understanding the SAR of benzyltropine analogues. nih.govnih.gov Molecular models and pharmacophore development have been used to rationalize the structural requirements for binding at both the DAT and histamine H₁ receptors. nih.govnih.gov Additionally, pharmacokinetic/pharmacodynamic (PK/PD) modeling has been employed to characterize the relationship between the concentration of benzyltropine analogues and their effect on brain dopamine (B1211576) levels, revealing that these compounds produce a more sustained increase in dopamine compared to cocaine. nih.gov
The future of research on benzyltropine hydrochloride will benefit immensely from a tighter integration of computational and experimental approaches. This synergistic strategy involves a continuous feedback loop between in silico prediction and empirical validation.
Structure-Based Drug Design: With the increasing availability of high-resolution structures of the dopamine transporter, structure-based methods like molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of novel benzyltropine analogues. nih.govbeilstein-journals.org MD simulations, in particular, can offer insights into the dynamic interactions between a ligand and the transporter, potentially explaining why benzyltropine analogues stabilize different transporter conformations compared to cocaine. researchgate.net
Predictive Modeling: Computational tools can be used to build predictive quantitative structure-activity relationship (QSAR) models. nih.gov These models, trained on existing experimental data, can be used to screen virtual libraries of novel benzyltropine analogues and prioritize the most promising candidates for synthesis, thereby saving significant time and resources.
By combining the predictive power of computational chemistry and biology with targeted experimental synthesis and pharmacological testing, future research can accelerate the discovery of novel benzyltropine analogues with optimized efficacy and selectivity. beilstein-journals.orgwayne.edu
Q & A
Q. How can researchers ensure methodological rigor when studying this compound’s neuroprotective effects?
- Methodological Answer : Use blinded, randomized controlled trials (RCTs) with sham-operated controls. Quantify outcomes via standardized scales (e.g., modified Rankin Scale for stroke models). Apply power analysis to determine sample size and predefine exclusion criteria to mitigate attrition bias. Replicate findings in independent cohorts and publish negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
